N-(3-Ethylphenyl)-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-3-11-5-4-6-12(9-11)14-13-7-8-15-10(13)2/h4-6,9-10,13-14H,3,7-8H2,1-2H3 |
InChI Key |
GKDLOWXMQAJBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCOC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-2-methyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenylamine with 2-methyloxirane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene to facilitate the reaction.
Another approach involves the use of 3-ethylphenyl isocyanate and 2-methyloxirane. This reaction can be carried out under similar conditions, with the isocyanate reacting with the oxirane to form the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis may be optimized for industrial production to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.
Scientific Research Applications
N-(3-Ethylphenyl)-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, affecting their function and activity. The phenyl and oxolane groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Electron-withdrawing vs. Ethyl, methyl, and methoxy groups (electron-donating) increase electron density .
- Molecular weight : Bromine’s high atomic weight significantly increases molecular weight (e.g., 256.14 g/mol for the bromo analog vs. ~191 g/mol for the ethyl derivative) .
- Steric effects : Bulkier substituents (e.g., ethyl) may hinder synthetic modifications or binding in biological systems compared to smaller groups like fluorine .
Challenges :
Spectroscopic and Analytical Data
Though specific data for this compound is unavailable, analogs provide insights:
- ¹H NMR : Peaks for the oxolane ring protons (δ 1.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) are expected. Ethyl groups show characteristic triplets for CH₂ and a triplet for CH₃ .
- IR spectroscopy : N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) confirm the amine and oxolane functionalities .
Biological Activity
N-(3-Ethylphenyl)-2-methyloxolan-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl-substituted phenyl ring attached to a five-membered oxolane ring, which contributes to its unique chemical reactivity. The amine functional group present in the structure allows for interactions with various biological targets, making it a candidate for further exploration in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's amine group can form hydrogen bonds or ionic interactions with target proteins, influencing their function. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation : It can serve as an agonist or antagonist at various receptors, impacting signaling pathways.
Biological Applications
This compound has been investigated for several potential applications:
-
Medicinal Chemistry :
- Explored for anti-inflammatory and antimicrobial properties.
- Preliminary studies suggest potential anticancer effects through modulation of cell proliferation pathways.
-
Biochemical Assays :
- Used as a ligand in biochemical assays to study enzyme activity and receptor interactions.
-
Material Science :
- Its unique properties make it suitable for developing novel materials, such as polymers and coatings.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . -
Anticancer Properties :
In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating moderate potency .
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Growth inhibition in HeLa and A549 cells | |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Q & A
What are the standard synthetic routes for N-(3-Ethylphenyl)-2-methyloxolan-3-amine, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves reductive amination between 2-methyloxolan-3-amine derivatives and 3-ethylphenyl ketones or aldehydes. A common method employs NaBH₃CN or NaBH₄ as reducing agents in polar aprotic solvents (e.g., THF or DCM) under inert atmospheres . Alternatively, nucleophilic substitution of halogenated oxolanes with 3-ethylphenylamine derivatives can be used, requiring catalysts like K₂CO₃ and elevated temperatures (60–80°C) . Yield optimization depends on stoichiometric ratios (1:1.2 amine:carbonyl), pH control (neutral to slightly acidic), and reaction time (12–24 hrs). Impurities often arise from over-reduction or incomplete substitution, necessitating purification via column chromatography (silica gel, eluent: hexane/EtOAc) .
How can NMR and mass spectrometry be leveraged to confirm the structure of this compound?
Level: Basic
Answer:
- ¹H NMR : Key signals include:
- ¹³C NMR : Oxolane carbons appear at δ 65–75 ppm, while the quaternary aromatic carbon (C-3) resonates at δ 140–145 ppm .
- MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 220.2 (calculated for C₁₃H₁₉NO). Fragmentation patterns include loss of the ethyl group (Δ m/z 28) or oxolane ring opening (Δ m/z 72) .
What strategies resolve contradictory data in biological activity studies of this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Purity : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Validate purity via HPLC (C18 column, gradient: 5–95% MeCN/H₂O) .
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding. Standardize buffers (e.g., PBS) and include controls for nonspecific interactions .
- Stereochemistry : If the compound has chiral centers, enantiomeric impurities may reduce efficacy. Use chiral chromatography (Chiralpak AD-H column) to confirm enantiopurity .
- Solubility : Poor aqueous solubility (LogP ~2.5) can limit bioavailability. Pre-saturate solutions with sonication or use co-solvents (e.g., 5% DMSO) .
How can computational modeling predict the interaction of this compound with biological targets?
Level: Advanced
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). The oxolane oxygen and amine group often form hydrogen bonds with residues like Asp113 (in serotonin receptors) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG < −30 kJ/mol) .
- QSAR : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like polar surface area (PSA) or Hammett constants (σ) .
What advanced techniques optimize the enantioselective synthesis of this compound?
Level: Advanced
Answer:
- Chiral Catalysts : Employ (R)-BINAP or Jacobsen’s catalyst for asymmetric reductive amination, achieving enantiomeric excess (ee) >90% .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic mixtures. Monitor ee via chiral HPLC .
- Dynamic Kinetic Resolution : Combine Pd/C hydrogenation with enzymatic catalysis to shift equilibrium toward the desired enantiomer .
How do substitution patterns on the oxolane ring affect the compound’s reactivity and bioactivity?
Level: Advanced
Answer:
- Electron-Withdrawing Groups (e.g., Br at C-4): Increase oxidative stability but reduce nucleophilicity of the amine. Use X-ray crystallography to confirm regioselectivity .
- Methyl vs. Ethyl Substituents : Bulkier groups (e.g., ethyl) enhance lipophilicity (LogP +0.5) but may sterically hinder receptor binding. Compare IC₅₀ values in SAR studies .
- Ring-Opening Reactions : Oxolane rings undergo acid-catalyzed hydrolysis to form diols, which can be monitored via FT-IR (loss of C-O-C stretch at 1080 cm⁻¹) .
What methodologies validate the metabolic stability of this compound in vitro?
Level: Advanced
Answer:
- Microsomal Incubations : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 mins. Calculate t₁/₂ using non-compartmental analysis .
- CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 using luminescent substrates (e.g., Luciferin-IPA). IC₅₀ <10 μM indicates high inhibition risk .
- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via HRMS (Orbitrap, resolution >60,000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
